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molecular formula C12H13N3O2 B1672055 Farampator CAS No. 211735-76-1

Farampator

Cat. No. B1672055
M. Wt: 231.25 g/mol
InChI Key: XFVRBYKKGGDPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313115B1

Procedure details

4—Chloro-3-nitro-benzoylpiperidine (539.2 g, 2.00 mol) was dissolved in 2.93 L ethylene glycol in a 5-L flask with stirring and heating to 50 ° C. To this solution, sodium azide (137.0 g, 2.10 moles) was added in portions over 40 min. When the addition was complete, the temperature was increased to 120 ° C. during 2.5 hr and maintained at this temperature for 3 hr. The solution was allowed to cool to 50 ° C, at which time additional sodium azide (65.3 g, 1.00 moles) was added over 5 min. The temperature was increased to 25 120 ° C. during 2.5 hr and maintained at this temperature for 4.5 hr until gas evolution had ceased. The solution was allowed to cool to room temperature, at which time the mixture was partitioned between water and ethyl acetate (1.5 L each). The aqueous phase was extracted three times with ethyl acetate (300 mL). The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL), and finally dried over anhydrous Na2SO2. The filtered solution was evaporated to yield 345.5 g of crude 1-(benzofurazan-5-ylcarbonyl)piperidine.
Quantity
539.2 g
Type
reactant
Reaction Step One
Quantity
2.93 L
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[N+:16]([O-:18])=O.[N-:19]=[N+]=[N-].[Na+]>C(O)CO>[N:19]1[O:18][N:16]=[C:3]2[CH:4]=[C:5]([C:6]([N:8]3[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]3)=[O:7])[CH:14]=[CH:15][C:2]=12 |f:1.2|

Inputs

Step One
Name
Quantity
539.2 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)N2CCCCC2)C=C1)[N+](=O)[O-]
Name
Quantity
2.93 L
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
65.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 120 ° C. during 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
was added over 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 25 120 ° C. during 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 4.5 hr until gas evolution
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature, at which time the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate (1.5 L each)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate (300 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over anhydrous Na2SO2
CUSTOM
Type
CUSTOM
Details
The filtered solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=NO1)C=C(C=C2)C(=O)N2CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 345.5 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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